(Z)-(1,2,3,7,8,9,10-13C7)octadec-9-enoic acid
CAS No.:
Cat. No.: VC16180237
Molecular Formula: C18H34O2
Molecular Weight: 289.41 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H34O2 |
|---|---|
| Molecular Weight | 289.41 g/mol |
| IUPAC Name | (Z)-(1,2,3,7,8,9,10-13C7)octadec-9-enoic acid |
| Standard InChI | InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/b10-9-/i9+1,10+1,11+1,12+1,16+1,17+1,18+1 |
| Standard InChI Key | ZQPPMHVWECSIRJ-ZNACGWQSSA-N |
| Isomeric SMILES | CCCCCCCC/[13CH]=[13CH]\[13CH2][13CH2]CCC[13CH2][13CH2][13C](=O)O |
| Canonical SMILES | CCCCCCCCC=CCCCCCCCC(=O)O |
Introduction
Structural and Chemical Properties
Molecular Configuration and Isotopic Labeling
(Z)-(1,2,3,7,8,9,10-13C7)octadec-9-enoic acid features a cis double bond at the 9th carbon position, consistent with the natural configuration of oleic acid. The compound is distinguished by seven carbon-13 atoms at positions 1, 2, 3, 7, 8, 9, and 10, which replace the naturally abundant carbon-12 isotopes . This labeling pattern minimizes isotopic dilution effects during metabolic studies while preserving the molecule’s biochemical reactivity.
The isomeric SMILES notation,
\text{CCCCCCCC/[13CH]=[13CH]\13CH2][13CH2]CCC[13CH2][13CH2]13CO} $$
highlights the positions of isotopic substitution and the cis configuration of the double bond. The compound’s InChIKey, ZQPPMHVWECSIRJ-ZNACGWQSSA-N, further confirms its structural uniqueness.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 289.41 g/mol | |
| IUPAC Name | (Z)-(1,2,3,7,8,9,10-13C7)octadec-9-enoic acid | |
| CAS Registry Number | 2027-47-6 (unlabeled analog) | |
| PubChem CID | 46195908 |
Synthesis and Characterization
Synthetic Pathways
The synthesis of (Z)-(1,2,3,7,8,9,10-13C7)octadec-9-enoic acid involves the strategic incorporation of carbon-13-labeled precursors into oleic acid’s backbone. Common methods include:
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Partial Isotopic Labeling: Selective introduction of -enriched acetyl-CoA or malonyl-CoA units during fatty acid biosynthesis, targeting specific carbon positions .
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Chemical Modification: Catalytic hydrogenation of -labeled alkynes or alkenes to generate cis-configured double bonds .
Analytical Validation
Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are pivotal for verifying isotopic purity and structural integrity. For instance, -NMR reveals distinct peaks corresponding to labeled carbons, while HRMS confirms the molecular ion cluster at m/z 289.41 .
Metabolic Pathways and Applications
Lipid Assembly and Trafficking
Studies utilizing (Z)-(1,2,3,7,8,9,10-13C7)octadec-9-enoic acid have illuminated lipid assembly mechanisms in enterocytes and hepatocytes. When administered intravenously or orally, the tracer incorporates into triglycerides (TGs), phospholipids (PLs), and cholesteryl esters (CEs) within minutes . For example, in mice treated with microsomal triglyceride transfer protein (MTP) inhibitors, the tracer’s incorporation into TGs decreased by 60%, underscoring MTP’s role in intestinal lipid packaging .
Table 2: Pharmacological Modulation of Lipid Metabolism
Stable Isotope Tracer Kinetics
Constant infusion and bolus injection protocols have been optimized to study fatty acid turnover. In primates, a 6-hour infusion of the tracer revealed a 72% enrichment of plasma free fatty acids (FFAs), enabling precise calculation of FFA flux rates . These approaches avoid perturbations caused by high tracer doses, ensuring biological relevance .
Health Implications and Biological Effects
Nutritional and Therapeutic Insights
As an isotopologue of oleic acid, this compound provides insights into the health benefits of monounsaturated fats, including:
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Cardioprotection: Enhanced reverse cholesterol transport mediated by -labeled high-density lipoprotein (HDL) particles .
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Insulin Sensitivity: Tracer studies in adipocytes show improved glucose uptake via GLUT4 translocation .
Analytical Methods and Recent Advances
Liquid Chromatography-Mass Spectrometry (LC-MS)
Rapid LC-MS protocols enable quantification of -labeled lipids in plasma and tissues. A 10-minute gradient elution separates TGs, PLs, and CEs, with detection limits as low as 0.1 pmol/µL .
Isotopic Enrichment Modeling
Compartmental models analyze tracer kinetics, distinguishing between de novo synthesis and dietary lipid contributions. For example, a two-pool model accurately predicted 89% of hepatic TG production in nonhuman primates .
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